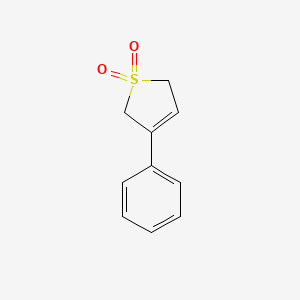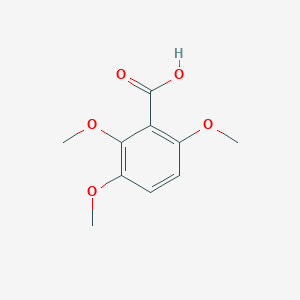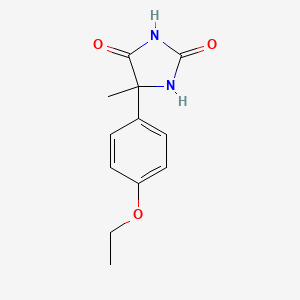
2,3,3',4,5,6-Hexachlorobiphenyl
Vue d'ensemble
Description
2,3,3’,4,5,6-Hexachlorobiphenyl is a type of polychlorinated biphenyl (PCB) congener . It is used for industrial and scientific research . It is also a useful isotopically labelled compound used for wearable monitoring devices to detect environmental chemical exposure .
Molecular Structure Analysis
The IUPAC name of 2,3,3’,4,5,6-Hexachlorobiphenyl is 1,2,3-trichloro-4-(2,3,4-trichlorophenyl)benzene . Its molecular formula is C12H4Cl6 .Physical And Chemical Properties Analysis
2,3,3’,4,5,6-Hexachlorobiphenyl is a light yellow, soft, sticky resin . It has a boiling point of 385-420 °C, a flash point around 141 °C, and a melting point around 150 °C . Its molecular weight is 360.88 .Applications De Recherche Scientifique
Metabolism Studies
Research on hexachlorobiphenyls, including 2,3,3',4,5,6-Hexachlorobiphenyl, has primarily focused on their metabolism and excretion in various organisms. For instance, Kato, McKinney, and Matthews (1980) investigated the metabolism and excretion of different hexachlorobiphenyl isomers in rats. They found that the rate of metabolism and excretion depended on the position of chlorine substitution on the biphenyl ring. Notably, isomers without adjacent unsubstituted carbon atoms were metabolized and excreted slowly (Kato, McKinney, & Matthews, 1980).
Enzymatic Activity and Toxicology
A study by Parkinson, Robertson, Safe, and Safe (1980) synthesized various polychlorinated biphenyl (PCB) isomers and congeners, including 2,3,3',4,5,6-Hexachlorobiphenyl. This research aimed to evaluate the structure-activity relationships of PCBs as hepatic microsomal enzyme inducers. Their findings suggested rules for induction of hepatic microsomal enzymes by PCB congeners (Parkinson, Robertson, Safe, & Safe, 1980).
Degradation and Environmental Fate
Research by Noma, Mitsuhara, Matsuyama, and Sakai (2007) explored the degradation pathways of PCBs using the sodium dispersion method. This study is relevant for understanding the environmental fate of hexachlorobiphenyls and their potential for environmental remediation (Noma, Mitsuhara, Matsuyama, & Sakai, 2007).
Propriétés
IUPAC Name |
1,2,3,4,5-pentachloro-6-(3-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-3-1-2-5(4-6)7-8(14)10(16)12(18)11(17)9(7)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJMZCXLJXRCHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866044 | |
| Record name | 2,3,3',4,5,6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',4,5,6-Hexachlorobiphenyl | |
CAS RN |
41411-62-5 | |
| Record name | 2,3,3',4,5,6-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041411625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4,5,6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,5,6-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN1JM05370 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















